Isopropyl 1H-1,2,3-triazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-1,2,3-Triazole-5-carboxylic acid, 1-methylethyl ester is a heterocyclic compound that belongs to the class of triazoles. Triazoles are known for their stability and versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: This reaction is catalyzed by copper and proceeds under mild conditions, offering high yields and regioselectivity .
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and improved safety. The use of copper-on-charcoal as a heterogeneous catalyst has been reported to be effective in such setups .
Chemical Reactions Analysis
Types of Reactions: 1H-1,2,3-Triazole-5-carboxylic acid, 1-methylethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazole N-oxides.
Reduction: Reduction reactions can yield triazole derivatives with different substituents.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the triazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and halides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted triazoles, which can be further functionalized for specific applications .
Scientific Research Applications
1H-1,2,3-Triazole-5-carboxylic acid, 1-methylethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Employed in the development of enzyme inhibitors and bioactive molecules.
Medicine: Investigated for its potential as an antiepileptic agent and in cancer therapy.
Industry: Utilized in the production of dyes, photographic materials, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 1H-1,2,3-triazole-5-carboxylic acid, 1-methylethyl ester involves its interaction with specific molecular targets. For instance, in enzyme inhibition, the triazole ring can mimic the transition state of the enzyme’s natural substrate, thereby blocking its activity. The compound’s ability to form stable complexes with metal ions also plays a crucial role in its biological activity .
Comparison with Similar Compounds
- 1H-1,2,4-Triazole-3-carboxylic acid, methyl ester
- 1H-1,2,3-Triazole-4-carboxylic acid, ethyl ester
- 1H-1,2,3-Triazole-5-carboxylic acid, ethyl ester
Comparison: Compared to these similar compounds, 1H-1,2,3-triazole-5-carboxylic acid, 1-methylethyl ester offers unique advantages such as higher stability and better functional group tolerance. Its synthesis via “click” chemistry is also more efficient and environmentally friendly .
Properties
Molecular Formula |
C6H9N3O2 |
---|---|
Molecular Weight |
155.15 g/mol |
IUPAC Name |
propan-2-yl 2H-triazole-4-carboxylate |
InChI |
InChI=1S/C6H9N3O2/c1-4(2)11-6(10)5-3-7-9-8-5/h3-4H,1-2H3,(H,7,8,9) |
InChI Key |
DELZTIPPOHYJRP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=NNN=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.